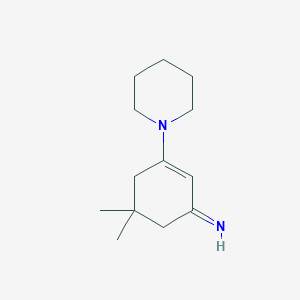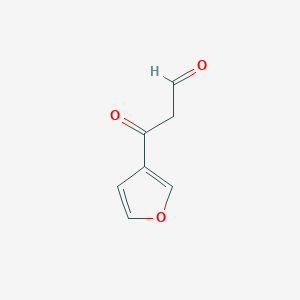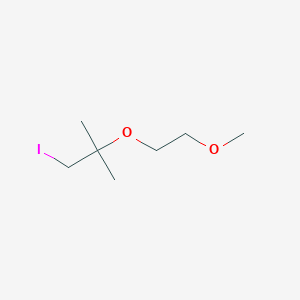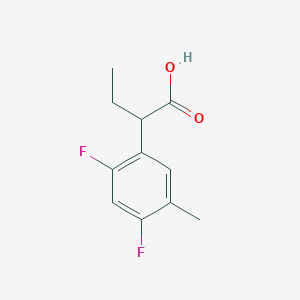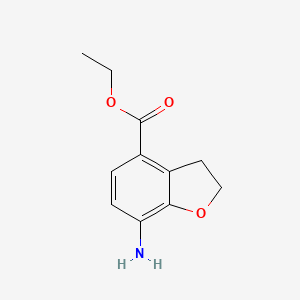![molecular formula C12H12ClNO5S B13067938 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride](/img/structure/B13067938.png)
3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride is a chemical compound that features a sulfonyl chloride group attached to a phthalimide moiety via a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually refluxed to ensure complete conversion of the sulfonic acid to the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of sulfonyl chlorides.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the reactive sulfonyl chloride group. It can react with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively .
Common Reagents and Conditions
Amines: The reaction with amines typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Alcohols: The reaction with alcohols can be catalyzed by a base, such as pyridine, to facilitate the formation of sulfonate esters.
Thiols: The reaction with thiols often requires a base, such as sodium hydroxide, to promote the formation of sulfonate thioesters.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing sulfonyl groups into organic molecules, which can modify the chemical and physical properties of the target compounds.
Medicinal Chemistry: The compound is explored for its potential to create bioactive molecules, particularly in the development of sulfonamide-based drugs.
Bioconjugation: It is used in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.
Mecanismo De Acción
The mechanism of action of 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride involves the formation of a covalent bond between the sulfonyl chloride group and a nucleophile. This reaction typically proceeds through a nucleophilic attack on the sulfur atom, followed by the elimination of hydrochloric acid . The resulting sulfonamide, sulfonate ester, or sulfonate thioester can then interact with biological targets, such as enzymes or receptors, to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride: This compound has a similar structure but features a propanoyl chloride group instead of a sulfonyl chloride group.
Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate: This compound contains a methyl ester group instead of a sulfonyl chloride group.
Uniqueness
The uniqueness of 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride lies in its ability to introduce sulfonyl groups into organic molecules, which can significantly alter their reactivity and biological activity. This makes it a valuable tool in the synthesis of sulfonamide-based drugs and other bioactive molecules .
Propiedades
Fórmula molecular |
C12H12ClNO5S |
|---|---|
Peso molecular |
317.75 g/mol |
Nombre IUPAC |
3-(1,3-dioxoisoindol-2-yl)oxy-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H12ClNO5S/c1-8(7-20(13,17)18)6-19-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3 |
Clave InChI |
JDIPKSPGQBBUPP-UHFFFAOYSA-N |
SMILES canónico |
CC(CON1C(=O)C2=CC=CC=C2C1=O)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


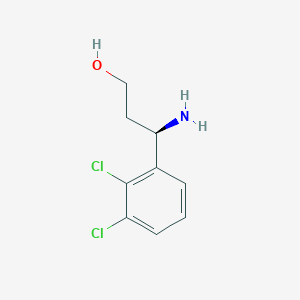
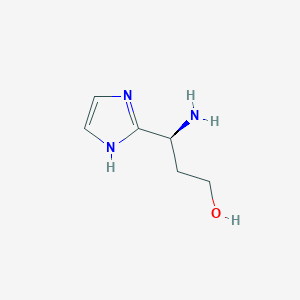
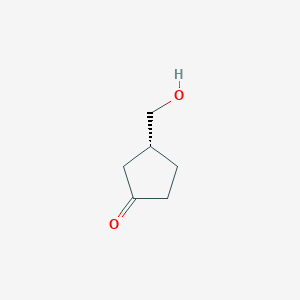
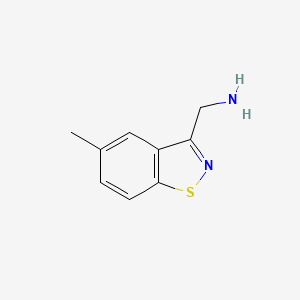
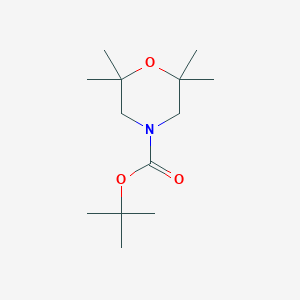
![2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B13067882.png)
![4-bromo-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13067887.png)
